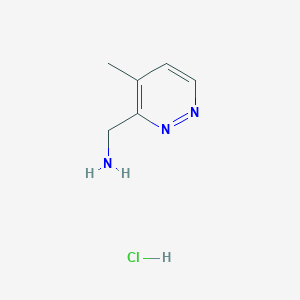

1-(4-Methylpyridazin-3-yl)methanamine hydrochloride

Description

1-(4-Methylpyridazin-3-yl)methanamine hydrochloride is a hydrochloride salt derivative featuring a pyridazine ring substituted with a methyl group at the 4-position and a methanamine group at the 3-position. The hydrochloride salt form enhances its stability and aqueous solubility, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name |

(4-methylpyridazin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-2-3-8-9-6(5)4-7;/h2-3H,4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDKPEHURFMWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methylpyridazin-3-yl)methanamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-methylpyridazine.

Reaction with Formaldehyde: 4-methylpyridazine is reacted with formaldehyde in the presence of a reducing agent to form 1-(4-methylpyridazin-3-yl)methanamine.

Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to yield this compound.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

1-(4-Methylpyridazin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridazinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may yield reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-(4-Methylpyridazin-3-yl)methanamine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and antimalarial agents.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

Materials Science: It is explored for its potential use in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridazin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-Methylpyridazin-3-yl)methanamine hydrochloride with analogous compounds from the evidence, focusing on molecular features and physicochemical properties:

Key Observations :

- Core Heterocycles : Pyridazine (target compound) vs. pyridine, cyclopropane, or hybrid systems (e.g., pyridine-pyrazole). Pyridazine’s two adjacent nitrogen atoms increase polarity and hydrogen-bonding capacity compared to pyridine derivatives.

- Substituent Effects : The 4-methyl group in the target compound enhances lipophilicity moderately, whereas trifluoromethyl (e.g., ) or cyclopropane groups (e.g., ) significantly increase hydrophobicity.

- Salt Forms: Most compounds are mono-hydrochloride salts, but the dihydrochloride form of the target compound (MW 203.11) is noted, suggesting higher solubility in aqueous media .

Biological Activity

1-(4-Methylpyridazin-3-yl)methanamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a derivative of pyridazine, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its biological efficacy .

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. This compound has been shown to act as an inhibitor of certain enzymes, modulating various biological pathways . The precise mechanism may vary depending on the specific derivatives and their targets.

Pharmacological Activities

Research indicates that derivatives of pyridazine, including this compound, exhibit several pharmacological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties, effective against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Anticancer Activity : The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can inhibit cell growth in cancer cell lines, suggesting its role as a potential therapeutic agent in oncology .

- Anti-inflammatory Properties : Some studies have indicated that the compound may exhibit anti-inflammatory effects, contributing to its overall therapeutic profile .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyridazine derivatives highlighted the antimicrobial activity of this compound. The compound was tested against multiple bacterial strains, showing significant inhibition of growth at low concentrations (Table 1).

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Klebsiella pneumoniae | 0.05 |

Case Study 2: Anticancer Potential

In vitro assays have demonstrated that the compound inhibits the proliferation of KARPAS422 cancer cells (Table 2). The IC50 value for cell growth inhibition was found to be approximately 2.7 μM.

| Compound | IC50 (μM) |

|---|---|

| This compound | 2.7 |

| Control (untreated) | >10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.